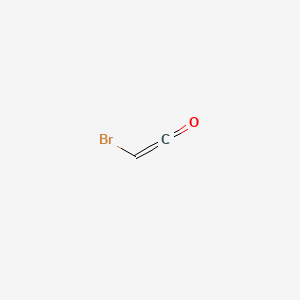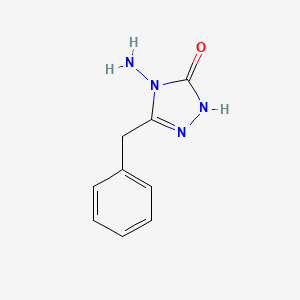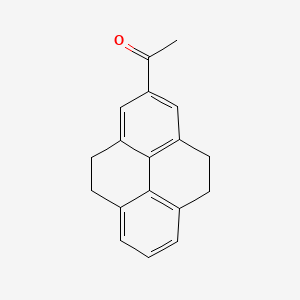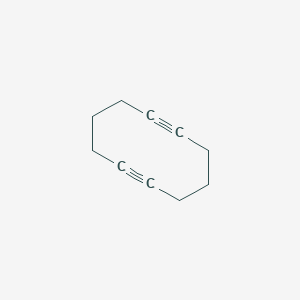
1,6-Cyclodecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under controlled conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.
Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of cyclodecenes or cyclodecanes.
Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Cyclodecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.
1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.
1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.
Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.
Propriétés
Numéro CAS |
83013-95-0 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
cyclodeca-1,6-diyne |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2 |
Clé InChI |
PIOUGKJJNVXNBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC#CCCCC#CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


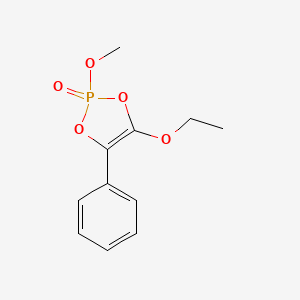
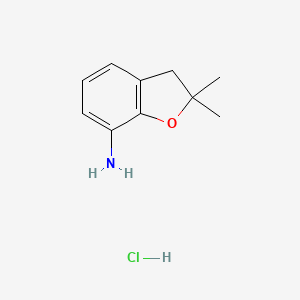


![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
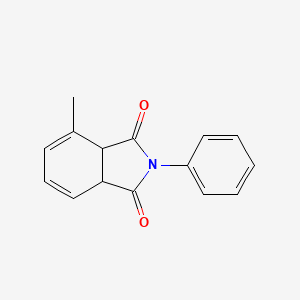
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
